

Analytical method validation for 3-Amino-4-methylphenol quantification

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Compound of Interest

Compound Name: 3-Amino-4-methylphenol

Cat. No.: B1265707

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Application Note & Protocol: A Validated Stability-Indicating HPLC Method for the Quantification of **3-Amino-4-methylphenol**

Introduction

3-Amino-4-methylphenol, a substituted phenol and aromatic amine, serves as a critical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The purity and concentration of this starting material can significantly impact the quality, safety, and efficacy of the final product. Therefore, a robust, reliable, and validated analytical method for its quantification is paramount. This application note details a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the precise quantification of **3-Amino-4-methylphenol**. The validation of this method is rigorously structured around the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline, ensuring its suitability for its intended purpose in a regulated environment.[\[1\]](#) [\[2\]](#)[\[3\]](#)

The causality behind choosing a stability-indicating method lies in the need to distinguish the intact analyte from any potential degradation products that may arise during synthesis, storage, or as a result of stress conditions.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This ensures that the measured concentration is exclusively that of **3-Amino-4-methylphenol**, providing an accurate assessment of its stability and purity.

Physicochemical Properties of 3-Amino-4-methylphenol

A foundational understanding of the analyte's properties is crucial for logical method development.

Property	Value	Source
Molecular Formula	C ₇ H ₉ NO	[8]
Molecular Weight	123.15 g/mol	[8]
Melting Point	156-157°C	[9]
Appearance	White solid	[9]
Reactivity	Reacts with strong oxidizing agents. May be sensitive to prolonged air exposure.	[8][9]

These properties, particularly its potential sensitivity to oxidation and air, underscore the necessity of a stability-indicating method and careful sample handling.

Experimental Protocol: HPLC Quantification

This section provides a step-by-step methodology for the quantification of **3-Amino-4-methylphenol**.

Instrumentation and Reagents

- Instrumentation: HPLC system with a UV detector, analytical balance, pH meter, volumetric flasks, and pipettes.
- Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (analytical grade), **3-Amino-4-methylphenol** reference standard.

Chromatographic Conditions

The selection of a reversed-phase HPLC method is based on its versatility and suitability for separating moderately polar compounds like aminophenols.[\[10\]](#)

Parameter	Condition	Justification
Column	C18, 250 mm x 4.6 mm, 5 µm	Provides excellent resolution and retention for aminophenol isomers. [11]
Mobile Phase	Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (20:80, v/v)	The buffer controls the ionization of the amino group, ensuring consistent retention and peak shape. The acetonitrile concentration is optimized for adequate retention and separation from potential impurities.
Flow Rate	1.0 mL/min	A standard flow rate that provides good separation efficiency without excessive pressure. [11]
Detection Wavelength	275 nm	An appropriate wavelength for the UV absorbance of 3-Amino-4-methylphenol.
Injection Volume	10 µL	A suitable volume for achieving good peak response without overloading the column.
Column Temperature	30°C	Maintaining a constant temperature ensures reproducible retention times.

Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of **3-Amino-4-methylphenol** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in

and dilute to volume with the mobile phase.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 $\mu\text{g}/\text{mL}$ to 100 $\mu\text{g}/\text{mL}$. These will be used for linearity and accuracy assessments.
- Sample Preparation: Accurately weigh a quantity of the test sample, dissolve it in the mobile phase, and dilute to a final concentration within the validated range of the method.

Method Validation Protocol

The validation of this analytical procedure is designed to demonstrate its fitness for the intended purpose.[\[12\]](#) The following parameters will be evaluated according to ICH Q2(R2) guidelines.[\[1\]](#)[\[3\]](#)[\[13\]](#)

System Suitability

Before initiating any validation experiments, the suitability of the chromatographic system must be confirmed.[\[14\]](#)[\[15\]](#) This is a self-validating check to ensure the system is performing adequately on the day of analysis.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 2.0
Theoretical Plates (N)	≥ 2000
% RSD of Peak Area (n=5)	$\leq 2.0\%$
% RSD of Retention Time (n=5)	$\leq 1.0\%$

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[\[19\]](#) To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Protocol:

- Expose the **3-Amino-4-methylphenol** sample to the following stress conditions:
 - Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
 - Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
 - Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
 - Thermal Degradation: Dry heat at 105°C for 24 hours.
 - Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
- Analyze the stressed samples alongside an unstressed control sample.
- Acceptance Criteria: The method is considered specific if the **3-Amino-4-methylphenol** peak is well-resolved from any degradation product peaks (resolution > 1.5).

Linearity and Range

- Protocol: Analyze a series of at least five concentrations of the **3-Amino-4-methylphenol** reference standard across the intended range (e.g., 5 µg/mL to 50 µg/mL).
- Data Analysis: Construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.
- Acceptance Criteria:
 - Correlation coefficient (r^2) ≥ 0.999.
 - The y-intercept should be close to zero.

Accuracy (Recovery)

- Protocol: Perform recovery studies by spiking a placebo or a known sample with the **3-Amino-4-methylphenol** reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
- Data Analysis: Calculate the percentage recovery at each level.

- Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.[19]

- Repeatability (Intra-assay precision):
 - Protocol: Analyze six replicate samples of **3-Amino-4-methylphenol** at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
 - Acceptance Criteria: The Relative Standard Deviation (%RSD) should be $\leq 2.0\%$.
- Intermediate Precision (Inter-assay precision):
 - Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
 - Acceptance Criteria: The %RSD for the combined data from both days should be $\leq 2.0\%$.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

- Protocol: LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.
 - $LOD = 3.3 * (\text{Standard Deviation of the y-intercept} / \text{Slope})$
 - $LOQ = 10 * (\text{Standard Deviation of the y-intercept} / \text{Slope})$
- Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

Robustness

- Protocol: Intentionally introduce small variations to the method parameters and assess the impact on the results.
 - Variations to test:
 - Flow rate (± 0.1 mL/min).

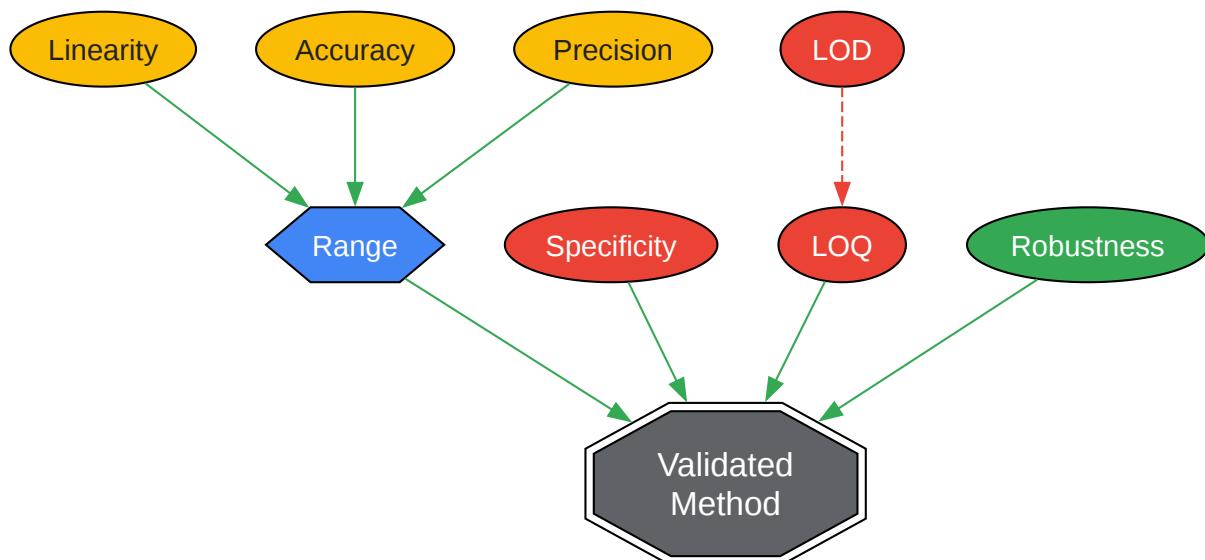
- Mobile phase composition ($\pm 2\%$ organic).
- Column temperature ($\pm 5^\circ\text{C}$).
- pH of the buffer (± 0.2 units).
- Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by these minor changes.

Data Presentation and Visualization

Summary of Validation Parameters and Acceptance Criteria

Validation Parameter	Acceptance Criteria
System Suitability	Tailing Factor ≤ 2.0 ; Theoretical Plates ≥ 2000 ; %RSD of Peak Area $\leq 2.0\%$; %RSD of Retention Time $\leq 1.0\%$
Specificity	Resolution between analyte and degradant peaks > 1.5
Linearity	Correlation coefficient (r^2) ≥ 0.999
Range	Established based on linearity, accuracy, and precision data
Accuracy	Mean recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate)	%RSD $\leq 2.0\%$
LOD & LOQ	Determined and LOQ verified for accuracy and precision
Robustness	System suitability passes under varied conditions

Diagrams



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